molecular formula C18H19N3O4S2 B2673970 N-cyclopropyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide CAS No. 898448-33-4

N-cyclopropyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

Cat. No.: B2673970
CAS No.: 898448-33-4
M. Wt: 405.49
InChI Key: INIKEFNUKVDWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Quinoline derivatives, including those with thiophenyl groups, are frequently studied for their synthesis and reactivity. The synthesis of complex quinoline compounds involves various chemical reactions, including condensation, cyclization, and electrophilic substitution, leading to a wide range of derivatives with potential applications in medicinal chemistry and material science. For instance, Aleksandrov et al. (2020) discussed the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, highlighting the versatility of quinoline compounds in chemical synthesis (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Biological Activities

Quinoline derivatives are also explored for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. For example, Douadi et al. (2020) synthesized and evaluated azoimine quinoline derivatives for their antioxidant, anti-inflammatory, antimicrobial activities, and DNA / BSA binding, demonstrating the potential of quinoline derivatives in developing new therapeutic agents (Douadi, Chafaa, Douadi, Al-Noaimi, & Kaabi, 2020).

Antimycobacterial Activity

Research into quinoline derivatives includes the investigation of their antimycobacterial properties. Kantevari et al. (2011) synthesized novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, some of which showed promising in vitro activity against Mycobacterium tuberculosis, highlighting the potential application of these compounds in treating tuberculosis (Kantevari, Patpi, Sridhar, Yogeeswari, & Sriram, 2011).

Antitumor Effects

Linomide, a quinoline 3-carboxamide, has been tested for its antitumor effects against prostatic cancers. The compound demonstrated reproducible antitumor effects across various prostatic cancer sublines, suggesting the therapeutic potential of quinoline derivatives in cancer treatment. The in vivo cytotoxic response of prostatic cancer cells to linomide involves growth rate retardation of primary and metastatic lesions (Ichikawa, Lamb, Christensson, Hartley-åsp, & Isaacs, 1992).

Properties

IUPAC Name

N-cyclopropyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c22-17(19-13-7-8-13)18(23)20-14-6-5-12-3-1-9-21(15(12)11-14)27(24,25)16-4-2-10-26-16/h2,4-6,10-11,13H,1,3,7-9H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIKEFNUKVDWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3CC3)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.